molecular formula C14H16N2O3 B11774445 Ethyl 5-hydroxy-4-methyl-1-(p-tolyl)-1H-pyrazole-3-carboxylate

Ethyl 5-hydroxy-4-methyl-1-(p-tolyl)-1H-pyrazole-3-carboxylate

Cat. No.: B11774445
M. Wt: 260.29 g/mol
InChI Key: JIAONHNBQXCXCA-UHFFFAOYSA-N
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Description

Ethyl 5-hydroxy-4-methyl-1-(p-tolyl)-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an ethyl ester group, a hydroxyl group, a methyl group, and a p-tolyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-hydroxy-4-methyl-1-(p-tolyl)-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate hydrazine derivatives with β-keto esters. One common method is as follows:

    Starting Materials: Hydrazine hydrate, ethyl acetoacetate, and p-tolualdehyde.

    Reaction Conditions: The reaction is carried out in ethanol as a solvent, with the addition of a catalytic amount of acetic acid.

    Procedure: The mixture is refluxed for several hours, leading to the formation of the pyrazole ring through cyclization and subsequent esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity. The use of automated systems and high-throughput screening can further streamline the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-hydroxy-4-methyl-1-(p-tolyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of 5-oxo-4-methyl-1-(p-tolyl)-1H-pyrazole-3-carboxylate.

    Reduction: Formation of 5-hydroxy-4-methyl-1-(p-tolyl)-1H-pyrazole-3-methanol.

    Substitution: Formation of nitro or halogenated derivatives of the compound.

Scientific Research Applications

Ethyl 5-hydroxy-4-methyl-1-(p-tolyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of Ethyl 5-hydroxy-4-methyl-1-(p-tolyl)-1H-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-hydroxy-4-methyl-1-phenyl-1H-pyrazole-3-carboxylate: Similar structure but with a phenyl group instead of a p-tolyl group.

    Ethyl 5-hydroxy-4-methyl-1-(m-tolyl)-1H-pyrazole-3-carboxylate: Similar structure but with a m-tolyl group instead of a p-tolyl group.

    Ethyl 5-hydroxy-4-methyl-1-(o-tolyl)-1H-pyrazole-3-carboxylate: Similar structure but with an o-tolyl group instead of a p-tolyl group.

Uniqueness

Ethyl 5-hydroxy-4-methyl-1-(p-tolyl)-1H-pyrazole-3-carboxylate is unique due to the presence of the p-tolyl group, which can influence its chemical reactivity and biological activity. The position of the tolyl group can affect the compound’s steric and electronic properties, leading to differences in its behavior compared to its isomers.

Properties

Molecular Formula

C14H16N2O3

Molecular Weight

260.29 g/mol

IUPAC Name

ethyl 4-methyl-2-(4-methylphenyl)-3-oxo-1H-pyrazole-5-carboxylate

InChI

InChI=1S/C14H16N2O3/c1-4-19-14(18)12-10(3)13(17)16(15-12)11-7-5-9(2)6-8-11/h5-8,15H,4H2,1-3H3

InChI Key

JIAONHNBQXCXCA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=O)N(N1)C2=CC=C(C=C2)C)C

Origin of Product

United States

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